![molecular formula C11H11ClN2 B1610505 7-Chloro-N,N-dimethylquinolin-4-amine CAS No. 22072-07-7](/img/structure/B1610505.png)
7-Chloro-N,N-dimethylquinolin-4-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N,N-dimethylquinolin-4-amine typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4,7-dichloroquinoline with N,N-dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-N,N-dimethylquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a substituted quinoline derivative .
Scientific Research Applications
Medicinal Chemistry
7-Chloro-N,N-dimethylquinolin-4-amine has shown potential as an antileishmanial agent , particularly against Leishmania species, which cause leishmaniasis. In vitro studies indicate that this compound effectively reduces parasite load by disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) and subsequent cell death .
Antimicrobial Activity
This compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its structural characteristics enhance its solubility and biological activity compared to other quinoline derivatives .
Antimalarial Activity
Research indicates that derivatives of this compound possess significant antimalarial activity. Various synthesized compounds have demonstrated moderate to high efficacy against malaria parasites, with IC50 values indicating their potency .
Case Studies
- Antileishmanial Efficacy : A study evaluating the effectiveness of this compound against Leishmania infantum and Leishmania amazonensis found that the compound significantly inhibited parasite growth in vitro, demonstrating high efficacy compared to standard treatments .
- Antimalarial Activity : In a comparative study, several derivatives derived from this compound were tested for their antimalarial properties, revealing that some compounds exhibited IC50 values lower than 50 μM, indicating strong potential for therapeutic use against malaria .
Mechanism of Action
The mechanism of action of 7-Chloro-N,N-dimethylquinolin-4-amine involves the inhibition of mitochondrial membrane potential. This inhibition disrupts the energy production in cells, leading to cell death. The compound targets the mitochondrial membrane, affecting the electron transport chain and ATP synthesis .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug that also targets mitochondrial functions.
Amodiaquine: Another antimalarial with a similar mechanism of action.
Uniqueness
7-Chloro-N,N-dimethylquinolin-4-amine is unique due to its selective inhibition of mitochondrial membrane potential and its activity against Leishmania species . Unlike chloroquine and amodiaquine, which are primarily used for malaria, this compound shows promise in treating leishmaniasis.
Biological Activity
7-Chloro-N,N-dimethylquinolin-4-amine is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure contributes to its potential as an antileishmanial agent and its ability to inhibit mitochondrial functions, making it a candidate for further drug development.
Antileishmanial Activity
Research has demonstrated that this compound exhibits significant activity against Leishmania species, specifically Leishmania infantum and Leishmania amazonensis. In vitro and ex vivo studies indicated that the compound effectively inhibits the growth of these parasites, suggesting its potential use in treating leishmaniasis . The mechanism of action appears to involve the disruption of mitochondrial functions, leading to increased production of reactive oxygen species (ROS) that damage the parasites .
Cytotoxicity Against Cancer Cell Lines
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies have shown that it possesses notable activity against breast cancer cell lines such as MCF-7 and MDA-MB-468. In particular, it has been found to be more effective than traditional antimalarial drugs like chloroquine and amodiaquine . The following table summarizes the cytotoxicity results against these cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 25.37 |
This compound | MDA-MB-468 | 35.29 |
Chloroquine | MDA-MB-468 | 50.00 |
Amodiaquine | MCF-7 | 45.00 |
The biological activity of this compound is primarily attributed to its ability to inhibit mitochondrial membrane potential. This inhibition disrupts ATP synthesis and energy production in cells, which can lead to cell death in both parasitic and cancerous cells . The compound targets key components of the electron transport chain within mitochondria, causing metabolic dysfunction.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other quinoline derivatives known for their biological activities, such as chloroquine and amodiaquine. However, it exhibits unique properties that enhance its selectivity and efficacy against specific targets:
Compound | Activity Type | Notable Features |
---|---|---|
Chloroquine | Antimalarial | Broad spectrum but resistance issues |
Amodiaquine | Antimalarial | Similar mechanism but less selective |
This compound | Antileishmanial & Anticancer | Selective mitochondrial inhibition |
Study on Antileishmanial Effects
In a recent study, this compound was tested against L. infantum and L. amazonensis. The results indicated a high efficacy with low IC50 values, demonstrating its potential as a therapeutic agent for leishmaniasis .
Evaluation of Anticancer Properties
Another study focused on the compound's effects on breast cancer cell lines. It was found to induce significant cytotoxicity at lower concentrations compared to standard treatments. The study emphasized the need for further research into its mechanism of action and potential as an anticancer drug .
Properties
IUPAC Name |
7-chloro-N,N-dimethylquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-14(2)11-5-6-13-10-7-8(12)3-4-9(10)11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGZPOQQPLFGFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540196 | |
Record name | 7-Chloro-N,N-dimethylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22072-07-7 | |
Record name | 7-Chloro-N,N-dimethylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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